molecular formula C12H9FO B1301823 3-Fluoro-4-phenylphenol CAS No. 477860-13-2

3-Fluoro-4-phenylphenol

Cat. No. B1301823
CAS RN: 477860-13-2
M. Wt: 188.2 g/mol
InChI Key: ZAYRUOZNLRMSTL-UHFFFAOYSA-N
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Description

3-Fluoro-4-phenylphenol, also known as 2-Fluoro [1,1’-biphenyl]-4-ol, is a compound with the molecular formula C12H9FO and a molecular weight of 188.20 . It is used as a reference standard in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-phenylphenol consists of a biphenyl group with a fluoro substituent on one phenyl ring and a hydroxyl substituent on the other .


Physical And Chemical Properties Analysis

3-Fluoro-4-phenylphenol is a solid substance with a predicted boiling point of 302.3±22.0 °C and a predicted density of 1.196±0.06 g/cm3 . It is slightly soluble in chloroform and DMSO .

Scientific Research Applications

Pharmaceutical Reference Standards

“3-Fluoro-4-phenylphenol” is used as a reference standard in the pharmaceutical industry . It is particularly used in the testing of Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID), where it serves as an impurity standard .

Protein Kinase Research

This compound may be used in protein kinase research . Kinase inhibition is a fruitful branch of research and discovery, and “3-Fluoro-4-phenylphenol” could potentially be used in the development of novel kinase inhibitors .

Non-Linear Optical Activity

A study on a similar compound, “3-fluoro-4-methylbenzonitrile”, has shown that it exhibits non-linear optical activity . Given the structural similarities, “3-Fluoro-4-phenylphenol” might also exhibit similar properties and could be used in the field of non-linear optics .

Quantum Chemistry Calculations

The compound can be used in quantum chemistry calculations . For instance, the highest occupied molecular orbitals (HOMO) energy, lowest unoccupied molecular orbitals (LUMO) energy, polarizability, and first order hyperpolarizability of “3-fluoro-4-methylbenzonitrile” were predicted using density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set . “3-Fluoro-4-phenylphenol” could be used in similar studies.

Synthesis of Phenols

“3-Fluoro-4-phenylphenol” is a type of phenol, and phenols can be synthesized through several laboratory methods . Therefore, this compound could potentially be used in the synthesis of other phenolic compounds .

Material Science

Given its potential non-linear optical activity and its use in quantum chemistry calculations, “3-Fluoro-4-phenylphenol” could also find applications in material science, particularly in the design and synthesis of new materials with desired properties .

Safety and Hazards

3-Fluoro-4-phenylphenol is considered hazardous. It may cause skin and eye irritation, and may be toxic to aquatic life .

properties

IUPAC Name

3-fluoro-4-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYRUOZNLRMSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363421
Record name 3-fluoro-4-phenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477860-13-2
Record name 3-fluoro-4-phenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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